チオクト酸トロメタモール

概要

説明

科学的研究の応用

作用機序

Target of Action

Thioctate trometamol, also known as Thioctic acid or α-lipoic acid, primarily targets the Amyloid beta A4 protein . This protein plays a crucial role in neurological conditions, and its inhibition can have significant therapeutic effects .

Mode of Action

Thioctate trometamol acts as an antioxidant, scavenging a wide range of reactive oxygen species . It forms a redox couple with its reduced metabolite, enabling it to neutralize harmful free radicals . This action helps in the treatment of conditions like diabetic neuropathy and liver dysfunction .

Pharmacokinetics

Thioctate trometamol exhibits extensive biotransformation to inactive glucuroconjugated metabolites .

Result of Action

The antioxidant action of Thioctate trometamol results in the neutralization of reactive oxygen species, reducing oxidative stress . This can lead to improved cellular function and reduced inflammation, which is beneficial in conditions like diabetic neuropathy and liver dysfunction .

Action Environment

The action of Thioctate trometamol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s buffering capacity . .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of thioctate trometamol involves the reaction of thioctic acid with trometamol. The process typically involves dissolving thioctic acid in water for injection, followed by the addition of trometamol and sodium bicarbonate to adjust the pH to around 8.5 . The reaction is carried out under controlled conditions to ensure the formation of the desired salt.

Industrial Production Methods: Industrial production of thioctate trometamol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize yield and quality .

化学反応の分析

Types of Reactions: Thioctate trometamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring in thioctic acid makes it susceptible to oxidation, forming disulfide bonds. Reduction reactions can break these disulfide bonds, regenerating the dithiolane ring .

Common Reagents and Conditions: Common reagents used in the reactions of thioctate trometamol include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of thioctate trometamol include various oxidized and reduced forms of thioctic acid. These products retain the biological activity of the parent compound and are often used in further chemical and pharmaceutical applications .

類似化合物との比較

- Thioctic acid (alpha-lipoic acid)

- Trometamol (tris-hydroxymethyl aminomethane)

- Piperazine

- Cysteamine

- Diazabicyclo[2.2.2]octane

Comparison: Thioctate trometamol is unique due to the combination of thioctic acid and trometamol, which provides both antioxidant properties and pH buffering capacity. This dual functionality makes it more versatile compared to other similar compounds that may only offer one of these properties. For example, thioctic acid alone is a potent antioxidant but lacks the pH buffering capacity provided by trometamol .

生物活性

Thioctate trometamol, a salt form of thioctic acid (also known as alpha-lipoic acid), exhibits a range of biological activities that are significant in clinical and therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

Thioctate trometamol is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂S₂·C₄H₁₁NO₃ |

| Molecular Weight | 327.461 g/mol |

| Charge | Neutral |

| Solubility | Soluble in water and organic solvents |

The compound acts as an antioxidant and plays a crucial role in mitochondrial metabolism, where it functions as a coenzyme in various enzymatic reactions.

Thioctate trometamol exhibits its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various pathological conditions, including diabetes and neurodegenerative diseases. Additionally, it enhances the bioavailability of other antioxidants and improves cellular energy metabolism by facilitating glucose uptake.

1. Diabetic Neuropathy

One of the most studied applications of thioctate trometamol is in the treatment of diabetic neuropathy. A controlled trial demonstrated significant improvements in symptoms among patients treated with alpha-lipoic acid compared to those receiving a placebo. Specifically, about two-thirds of patients reported symptom relief after 30 days of treatment with 600 mg/day .

2. Burning Mouth Syndrome (BMS)

A study involving 42 patients with BMS showed that thioctic acid significantly alleviated symptoms in approximately two-thirds of participants. The treatment regimen involved administering 600 mg daily for 20 days, followed by a reduced dose . This highlights the compound's potential role in managing chronic pain conditions.

Comparative Efficacy

A comparison of the efficacy of thioctate trometamol against other common treatments for diabetic neuropathy shows promising results:

| Treatment | Efficacy Rate | Notes |

|---|---|---|

| Thioctate Trometamol (ALA) | ~66% improvement | Significant symptom relief |

| Placebo | ~15% improvement | Minimal effect observed |

| Other Antioxidants | Varies | Generally lower efficacy compared to ALA |

Case Study: Efficacy in Diabetic Neuropathy

In a post-marketing surveillance study, patients receiving thioctic acid reported low rates of adverse reactions and significant improvement in neuropathic symptoms. The study emphasized the safety profile and effectiveness over long-term use .

Case Study: Use in Alcoholic Polyneuropathy

Another clinical observation noted that thioctic acid effectively reduced symptoms associated with alcoholic polyneuropathy, supporting its utility in broader neuropathic conditions .

特性

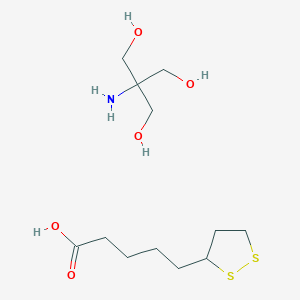

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931958 | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-90-8 | |

| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctate trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTATE TROMETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。